molecular formula C10H13ClFN B13633404 1-(4-Cyclopropyl-2-fluorophenyl)methanaminehydrochloride

1-(4-Cyclopropyl-2-fluorophenyl)methanaminehydrochloride

Cat. No.: B13633404
M. Wt: 201.67 g/mol
InChI Key: YAJBHRPTRAGTFN-UHFFFAOYSA-N
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Description

1-(4-Cyclopropyl-2-fluorophenyl)methanaminehydrochloride is a synthetic compound with the molecular formula C10H13ClFN and a molecular weight of 201.7 g/mol.

Preparation Methods

The synthesis of 1-(4-Cyclopropyl-2-fluorophenyl)methanaminehydrochloride involves several steps. One common synthetic route includes the reaction of 4-cyclopropyl-2-fluorobenzaldehyde with a suitable amine under reductive amination conditions. The reaction typically involves the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of a solvent like ethanol or tetrahydrofuran (THF). The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(4-Cyclopropyl-2-fluorophenyl)methanaminehydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as NaBH4 or LiAlH4, which can reduce the compound to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles like hydroxide (OH-) or amines (NH2-).

Common reagents and conditions used in these reactions include organic solvents like THF, ethanol, and dichloromethane (DCM), as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .

Scientific Research Applications

1-(4-Cyclopropyl-2-fluorophenyl)methanaminehydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Cyclopropyl-2-fluorophenyl)methanaminehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but it is believed to modulate neurotransmitter systems in the brain .

Comparison with Similar Compounds

1-(4-Cyclopropyl-2-fluorophenyl)methanaminehydrochloride can be compared with other similar compounds, such as:

    1-(4-Fluorophenyl)cyclopropylmethanamine hydrochloride: This compound has a similar structure but lacks the cyclopropyl group, which may affect its biological activity and chemical properties.

    1-(4-(Trifluoromethoxy)phenyl)cyclopropylmethanamine hydrochloride:

    1-(3-Chlorophenyl)cyclopropylmethanamine hydrochloride: The substitution of fluorine with chlorine can lead to different chemical and biological properties.

Properties

Molecular Formula

C10H13ClFN

Molecular Weight

201.67 g/mol

IUPAC Name

(4-cyclopropyl-2-fluorophenyl)methanamine;hydrochloride

InChI

InChI=1S/C10H12FN.ClH/c11-10-5-8(7-1-2-7)3-4-9(10)6-12;/h3-5,7H,1-2,6,12H2;1H

InChI Key

YAJBHRPTRAGTFN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C(C=C2)CN)F.Cl

Origin of Product

United States

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